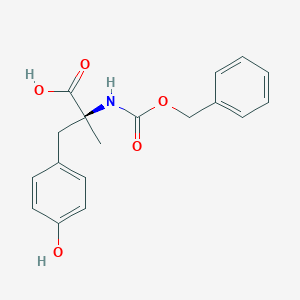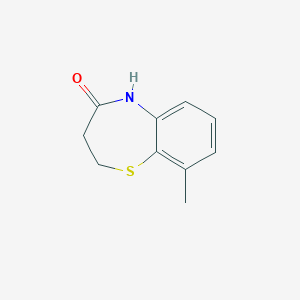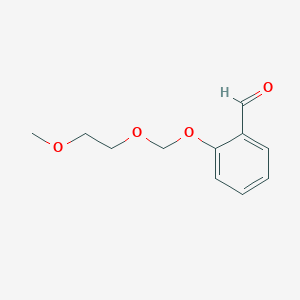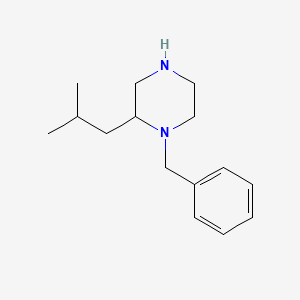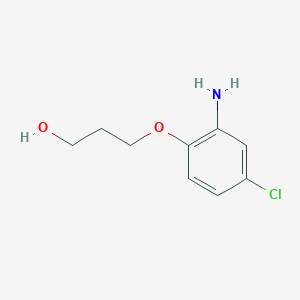![molecular formula C10H10N2O B8653208 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a respiratory syncytial virus (RSV) fusion inhibitor, making it a promising candidate for antiviral drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
化学反应分析
Types of Reactions
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one, which may exhibit different biological activities and physicochemical properties .
科学研究应用
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the mechanisms of viral fusion and inhibition.
Medicine: The compound is being investigated as a potential antiviral agent, particularly against RSV
Industry: It may have applications in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one involves its interaction with the fusion glycoprotein of RSV. By binding to this glycoprotein, the compound inhibits the fusion of the virus with host cells, thereby preventing viral entry and replication . This interaction is highly specific, and the compound’s efficacy is influenced by its molecular structure and the presence of specific functional groups .
相似化合物的比较
Similar Compounds
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: This compound shares a similar tricyclic structure but differs in its functional groups.
9b-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one:
Uniqueness
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its specific interaction with the RSV fusion glycoprotein, which sets it apart from other antiviral agents. Its tricyclic structure and the presence of specific functional groups contribute to its high specificity and efficacy .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
1,2,3,9b-tetrahydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H10N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4,9,11H,5-6H2 |
InChI 键 |
BHTOLNUCTNDTDU-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(N1)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
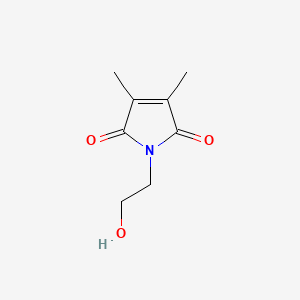
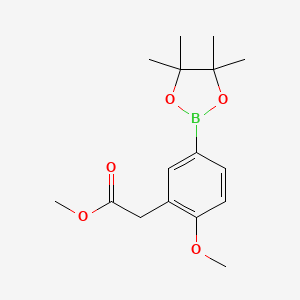
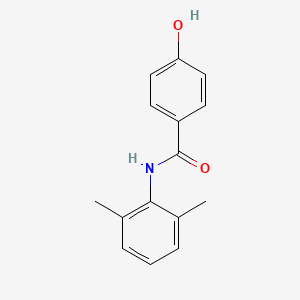
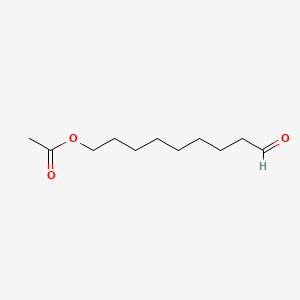
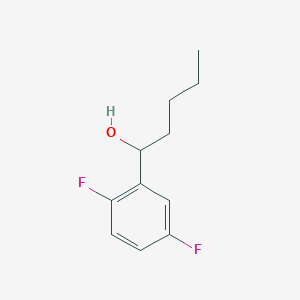
![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
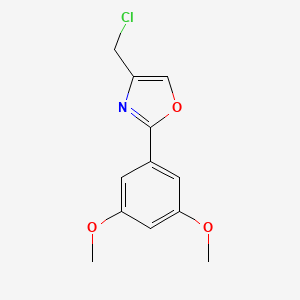
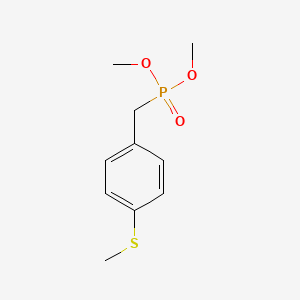
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B8653186.png)
